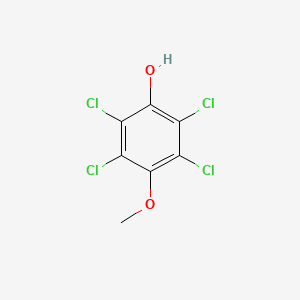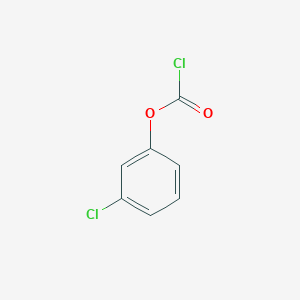
3-Chlorophenyl carbonochloridate
Descripción general
Descripción
3-Chlorophenyl carbonochloridate: is an organic compound with the molecular formula C7H4Cl2O2 . It is a derivative of phenyl chloroformate, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorophenyl carbonochloridate can be synthesized through the reaction of 3-chlorophenol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C6H4ClOH+COCl2→C6H4ClOCOCl+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is carried out in a controlled environment to ensure safety due to the toxic nature of phosgene. The use of continuous flow reactors is common to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Chlorophenyl carbonochloridate undergoes nucleophilic substitution reactions where the carbonochloridate group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorophenol and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonates.
Thiols: Reacts with thiols to form thiocarbonates.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols
Aplicaciones Científicas De Investigación
Chemistry: 3-Chlorophenyl carbonochloridate is used as a reagent in organic synthesis for the preparation of various derivatives. It is particularly useful in the synthesis of carbamates and carbonates, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic properties. For example, carbamates derived from this compound are studied for their potential use as enzyme inhibitors.
Industry: In the agrochemical industry, it is used to produce pesticides and herbicides. Its derivatives are also used in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of 3-chlorophenyl carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon in the carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of carbamates, carbonates, and thiocarbonates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparación Con Compuestos Similares
Phenyl carbonochloridate: Similar structure but without the chlorine substitution on the phenyl ring.
4-Chlorophenyl carbonochloridate: Chlorine substitution at the fourth position instead of the third.
2-Chlorophenyl carbonochloridate: Chlorine substitution at the second position.
Uniqueness: 3-Chlorophenyl carbonochloridate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and the properties of the resulting derivatives. The position of the chlorine atom can affect the electronic distribution in the molecule, thereby impacting its reactivity towards nucleophiles .
Propiedades
IUPAC Name |
(3-chlorophenyl) carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOMCWVILURSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518073 | |
| Record name | 3-Chlorophenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49782-76-5 | |
| Record name | 3-Chlorophenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazolo[5,4-C]pyridine-6-carboxylic acid](/img/structure/B3052904.png)
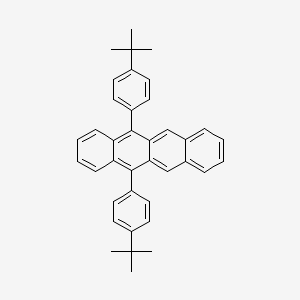
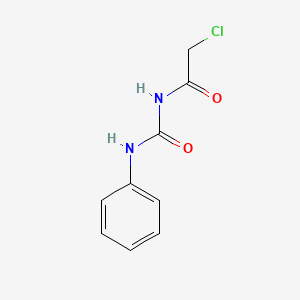
![[1,3]Dioxolo[4,5-f]isobenzofuran-5(7H)-one](/img/structure/B3052908.png)
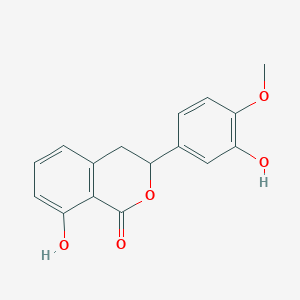
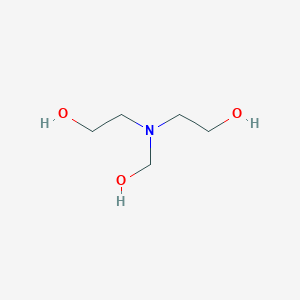
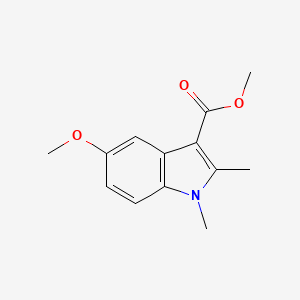
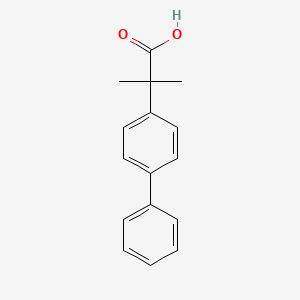
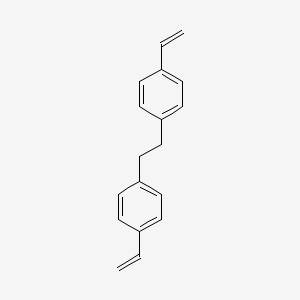
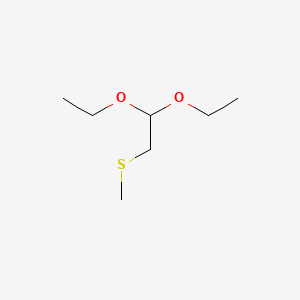
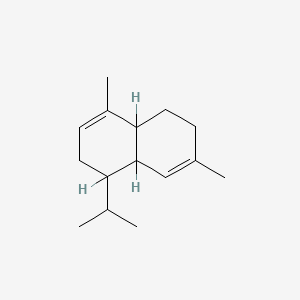
![[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B3052924.png)
